molecular formula C20H27NO6 B1391714 Tert-butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate CAS No. 1229623-92-0

Tert-butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate

Cat. No. B1391714
M. Wt: 377.4 g/mol
InChI Key: GHULGCPYLOPNRQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C20H27NO6 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Applications

  • Synthesis and Anti-Inflammatory Activities : A series of pyrrolidin-2-ones, including compounds related to tert-butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate, were synthesized and evaluated as anti-inflammatory/analgesic agents, showing potent activities similar to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).

Chemical Synthesis and Characterization

  • Formation of 5-Substituted Pyrroles : This compound reacts with singlet oxygen, leading to the formation of peroxidic intermediates which are useful in synthesizing 5-substituted pyrroles. This has applications in creating prodigiosin and its analogs, showcasing its utility in organic synthesis (Wasserman et al., 2004).

Advanced Organic Synthesis Techniques

  • Asymmetric Nitrile Anion Cyclization : Demonstrates a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, highlighting advanced techniques in organic synthesis and potential for creating structurally complex and chiral molecules (Chung et al., 2005).

Crystallography and Molecular Structure

  • Crystallographic Analysis of Analogues : The study of the crystal and molecular structure of related pyrrolidine carboxylates provides insights into their stability and bonding characteristics, which is crucial for understanding their reactivity and potential applications (Mohammat et al., 2008).

Supramolecular Chemistry

  • Supramolecular Arrangement Studies : Investigations into the supramolecular arrangements of 3-oxopyrrolidines reveal the importance of weak intermolecular interactions in controlling molecule conformation and assembling supramolecular structures, contributing to the field of supramolecular chemistry (Samipillai et al., 2016).

Potential for Radioprotection

  • Cytotoxicity and Radioprotective Effect : Nitroxyl compounds, including pyrrolidine-1-carboxylate derivatives, have been studied for their potential radioprotective effects, indicating their application in medical fields, particularly in radiation therapy (Qin et al., 2009).

properties

IUPAC Name

tert-butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO6/c1-20(2,3)27-19(24)21-11-15(13-7-6-8-14(9-13)25-4)16(12-21)17(22)10-18(23)26-5/h6-9,15-16H,10-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHULGCPYLOPNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)CC(=O)OC)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(3-methoxy-3-oxopropanoyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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